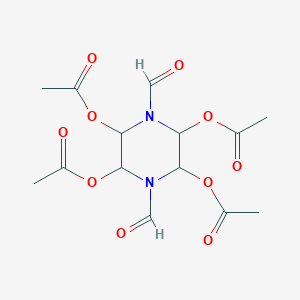
(3,5,6-triacetyloxy-1,4-diformylpiperazin-2-yl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5,6-triacetyloxy-1,4-diformylpiperazin-2-yl) acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple acetyl and formyl groups attached to a piperazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,5,6-triacetyloxy-1,4-diformylpiperazin-2-yl) acetate typically involves multiple steps, starting with the preparation of the piperazine ring followed by the introduction of acetyl and formyl groups. One common method involves the reaction of 1,4-diformylpiperazine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at a low temperature to prevent decomposition of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3,5,6-triacetyloxy-1,4-diformylpiperazin-2-yl) acetate can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction: The formyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3,5,6-triacetyloxy-1,4-diformylpiperazin-2-yl) acetate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool for biochemical studies.
Medicine
In medicine, this compound has potential applications as a drug precursor. Its derivatives may exhibit pharmacological activities, including antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis and material science.
Mécanisme D'action
The mechanism of action of (3,5,6-triacetyloxy-1,4-diformylpiperazin-2-yl) acetate involves its interaction with specific molecular targets. The acetyl and formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activities. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-diformylpiperazine: A precursor in the synthesis of (3,5,6-triacetyloxy-1,4-diformylpiperazin-2-yl) acetate.
3,5,6-triacetyloxy-1,4-diformylpiperazine: A closely related compound with similar chemical properties.
Uniqueness
This compound is unique due to the presence of both acetyl and formyl groups on the piperazine ring. This combination of functional groups provides a versatile platform for chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C14H18N2O10 |
|---|---|
Poids moléculaire |
374.30 g/mol |
Nom IUPAC |
(3,5,6-triacetyloxy-1,4-diformylpiperazin-2-yl) acetate |
InChI |
InChI=1S/C14H18N2O10/c1-7(19)23-11-12(24-8(2)20)16(6-18)14(26-10(4)22)13(15(11)5-17)25-9(3)21/h5-6,11-14H,1-4H3 |
Clé InChI |
XESMKPHSYKSETA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1C(N(C(C(N1C=O)OC(=O)C)OC(=O)C)C=O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



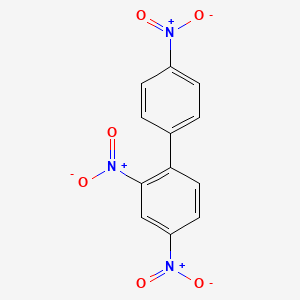
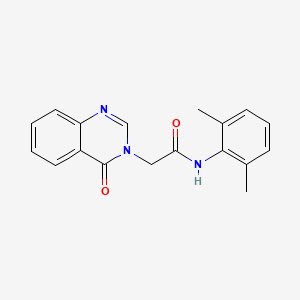
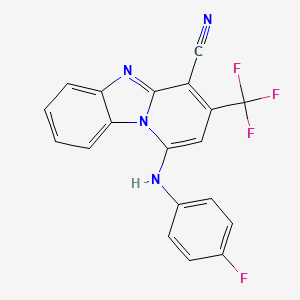
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11972266.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11972272.png)

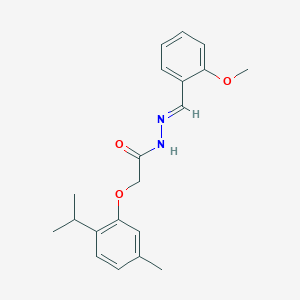

![Bis(2-methoxyethyl) 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11972295.png)
![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972299.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11972312.png)
![(2E)-2-(4-butoxy-3-methoxybenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11972317.png)

